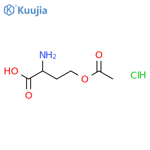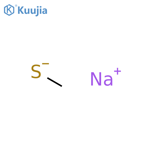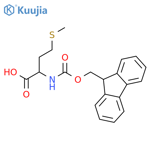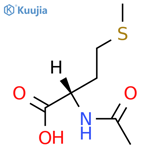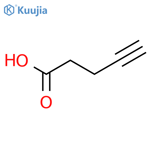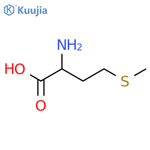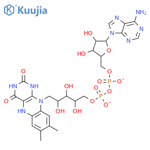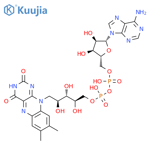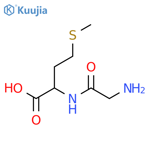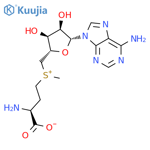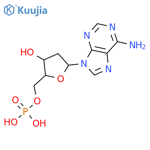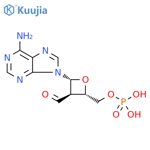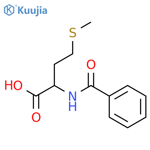- Prodn. of L-methionine from 3-methylthiopropionaldehyde and O-acetylhomoserine by catalysis of the yeast O-acetylhomoserine sulfhydrylase, Journal of Agricultural and Food Chemistry, 2021, 69(28), 7932-7937
Cas no 63-68-3 (L-Methionine)
L-メチオニンは必須アミノ酸の一種であり、硫黄を含む特異的な構造を有する。生体内ではタンパク質合成の重要な構成要素として機能し、メチル基供与体としての役割も担っている。特に、肝機能のサポートや抗酸化物質であるグルタチオンの前駆体としての働きが注目されている。工業的には飼料添加物や医薬品原料として広く利用されており、高い生体利用率と安定性が特徴である。D体と比較してL体は生体適合性が高く、栄養補給や代謝研究分野での需要が大きい。結晶性粉末として精製された高純度品は、研究用試薬としても重宝されている。
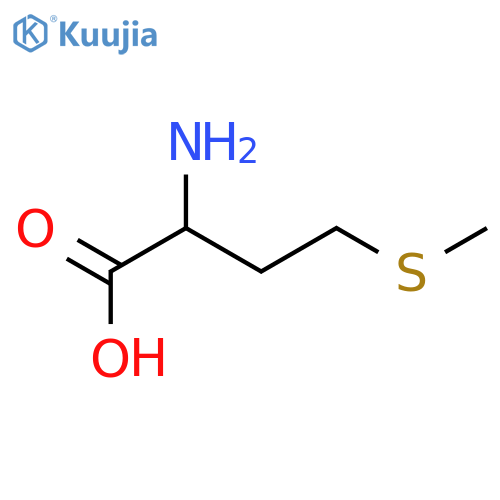
L-Methionine structure
商品名:L-Methionine
L-Methionine 化学的及び物理的性質
名前と識別子
-
- (S)-2-Amino-4-(methylthio)butanoic acid
- (S)-2-Amino-4-(methylthio)butyric acid
- H-Met-OH
- L-Methionine, USP Grade
- (L)-S-methylhomocysteine
- 2-Methyl Eneghlutaronitrile
- Methionine
- DianFen
- L-Methionine
- L-Methionin
- CultureSure L-Methionine, Animal-derived-free
- METHIONINE, L-(P)
- METHIONINE, L-(RG)
- L-Methionyl b-naphthylamide
- Met-bNA
- Methionine b-naphthylamide
- N-L-Methionyl-2-naphthylamin
- N-L-Methionyl-2-naphthylamine
- S-methionine
- L-2-Amino-4-(methylthio)butyric acid
- 蛋氨酸
- 湖北L-蛋氨酸生产厂家
- Cymethion
- L-(-)-Methionine
- Liquimeth
- L-Methioninum
- Methilanin
- Neo-methidin
- (L)-Methionine
- Methionine (VAN)
- Acimethin
- Metionina [DCIT]
- (S)-methionine
- L-alpha-Amino-gamma-methylmercaptobutyric acid
- Methioninum [INN-Latin]
- h-Met-h
- metionina
- Polymethionine
- Methioninum
- L-Homocysteine, S-methyl-
- (2S)-2-amino-4-(methylsulfanyl)butanoic acid
- METHIONINE, L-
- Poly-L-methionine
- L(-)-Amino-gamma-methylth
- (R)-2-amino-4-(methylthio)butanoic acid
- L-methioninate
- (2R)-2-amino-4-(methylsulfanyl)butanoic acid
- 2-amino-4-(methylsulfanyl)butanoic acid
- DL-Methionine
- M
- D-methionine anion
- L-methioninium
- 2-Amino-4-(methylthio)butyric acid
- (1S)-1-carboxy-3-(methylsulfanyl)propan-1-aminium
- D-METHIONINE
- D-2-Amino-4-(methylthio)butyric acid
- L-methionine anion
- (2R)-2-amino-4-(methylsulfanyl)butanoate
- D-methionine cation
- (2S)-2-amino-4-(methylsulfanyl)butanoate
- D-Methionin
- L-methionine cation
- 2-amino-4-(methylthio)butanoic acid
- (1R)-1-carboxy-3-(methylsulfanyl)propan-1-aminium
- (R)-methionine
- MED
- alpha-amino-gamma-methylmercaptobutyric acid
- Methionin
- Hmet
- D-methioninate
- Racemethionine
- Met
- Iron methionine / Ferrous methionine
- LEUCINE IMPURITY B [EP IMPURITY]
- L-METHIONINE [JAN]
- L-a-Amino-g-methylthiobutyric acid
- Pharmakon1600-01301006
- L-a-amino-g-methylthiobutyrate
- g-Methylthio-a-aminobutyric acid
- 2-Amino-4-methylthiobutanoate
- Toxin WAR
- DTXSID5040548
- 1006386-95-3
- NSC760117
- EINECS 200-562-9
- Methionine, L- (8CI)
- 3h-l-methionine
- M0099
- NCGC00160620-01
- AKOS015852512
- alpha-amino-alpha-aminobutyric acid
- (2S)-2-amino-4-methylsulfanyl-butanoic acid
- 3654-96-4
- butanoic acid, 2-amino-4-methylthio-
- D70895
- S-Methyl-L-homocysteine
- L-Methionine (JP18)
- s5633
- MFCD00801344
- EN300-52631
- C00073
- 2-Amino-4-(methylthio)butyric acid, (S)-
- L-Methionine, certified reference material, TraceCERT(R)
- NCGC00160620-02
- (S)-2-amino-4-(methylthio)-Butanoic acid
- Soft tissue sarcoma-associated protein (human clone WO2004048938-SEQID-1139)
- 63-68-3
- MFCD00063097
- METHIONINE [VANDF]
- L-Methionine, Cell Culture Reagent (H-L-Met-OH)
- DTXCID3020548
- BP-31235
- carbon-11 methionine
- Methioninum (INN-Latin)
- A-amino-g-methylmercaptobutyrate
- L-Methionine-35S
- NSC 22946
- Q22124685
- L-Methionine, SAJ special grade, >=98.5%
- BDBM50142500
- CS-W020566
- L-2-Amino-4methylthiobutyric acid
- Methionine [USAN:INN]
- D00019
- AS-10898
- L-Methionine, from non-animal source, meets EP, JP, USP testing specifications, suitable for cell culture, 99.0-101.0%
- METHIONINE [II]
- CHEBI:16643
- GTPL4814
- N-(2CT Resin)-L-Met-OH (200-400 mesh, > 0.3 mmol/g)
- METHIONINE [USAN]
- (S)-2-Amino-4-(methylmercapto)butyric acid
- Toxin WAR (Bacillus thuringiensis strain PS205C)
- racemic methionine
- METHIONINE [WHO-DD]
- METHIONINE (USP MONOGRAPH)
- L-gamma-Methylthio-alpha-aminobutyric acid
- NSC-760117
- METHIONINE [MI]
- bmse000044
- L-Methionine, Vetec(TM) reagent grade, >=98%
- L(-)-Amino-gamma-methylthiobutyric acid
- G-methylthio-a-aminobutyrate
- M02945
- SBI-0633443.0002
- METHIONINE [MART.]
- Methionine (L-Methionine)
- gamma-Methylthio-alpha-aminobutyric acid
- 1qq9
- CCRIS 5528
- METHIONINE [USP MONOGRAPH]
- L-Methionine, Pharmaceutical Secondary Standard; Certified Reference Material
- L-METHIONINE [USP-RS]
- AKOS000281626
- L-2-Amino-4-(methylthio)butanoic acid
- SCHEMBL15702352
- L-Methionine, Vetec(TM), 98.5%
- (S)-2-amino-4-(methylthio)-Butanoate
- C-11 Methionine
- L(-)-amino-alpha-amino-alpha-aminobutyric acid
- 2-Amino-4-(methylthio)butyrate
- gamma-methylthio-alpha-aminobutyrate
- Methionine, European Pharmacopoeia (EP) Reference Standard
- METHIONINE [EP MONOGRAPH]
- methioninum racemicum
- alpha-amino-gamma-methylmercaptobutyrate
- DB00134
- bmse000915
- DB-029971
- Methionine (USP)
- L-Methionine, BioUltra, >=99.5% (NT)
- 58576-49-1
- a-Amino-g-methylmercaptobutyric acid
- IS_METHIONINE-METHYL-D3
- L-Methionine (H-Met-OH)
- (2S)-2-Amino-4-methylsulfanylbutanoic acid
- F1905-8241
- CCG-266196
- L-Methionine, United States Pharmacopeia (USP) Reference Standard
- L-alpha-Amino-gamma-methylthiobutyric acid
- METHIONINE (MART.)
- (S)-(+)-Methionine
- L-alpha-amino-gamma-methylthiobutyrate
- L-Methionine, labeled with carbon-11
- Z756440050
- METHIONINE (II)
- C6CB5837-2B49-4B25-AAB0-D305DAFE26EB
- Methionine [USAN:USP:INN:BAN]
- METHIONINE [HSDB]
- L-Met
- L-METHIONINE [FCC]
- HY-N0326
- BRD-K06502269-001-02-6
- Butanoic acid, 2-amino-4-(methylthio)-, (S)-
- SCHEMBL4226
- 2-Amino-4-methylthiobutanoic acid (S)-
- METHIONINE (EP MONOGRAPH)
- C-11 Met
- NS00068567
- L-Methionine, reagent grade, >=98% (HPLC)
- M-3100
- V03AB26
- CHEMBL42336
- L-Methionine,(S)
- L-Methionine Z (TN)
- (S)-2-Amino-4-(methylthio)butanoate
- NSC-22946
- Methionine (USAN:USP:INN:BAN)
- 1pg2
- METHIONINE [INN]
- HSDB 4317
- L-Lobamine
- L-2-Amino-4-methylthiobutyric acid
- meritonin
- CCRIS 5536
- AE28F7PNPL
- 1wkm
- (35S)Methionine
- UNII-AE28F7PNPL
- 200-562-9
- L-Methionine (Standard)
- HY-N0326R
- FM10873
-
- MDL: MFCD00063097
- インチ: 1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1
- InChIKey: FFEARJCKVFRZRR-BYPYZUCNSA-N
- ほほえんだ: S(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C(=O)O[H])N([H])[H]
- BRN: 1722294
計算された属性
- せいみつぶんしりょう: 149.05100
- どういたいしつりょう: 149.051
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 97
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 149.21
- トポロジー分子極性表面積: 88.6
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): -1.9
じっけんとくせい
- 色と性状: 白色のフレーク状結晶または結晶粉末は、においが非常に臭く、少し甘味がある
- 密度みつど: 1,34g/cm
- ゆうかいてん: 284 °C (dec.) (lit.)
- ふってん: 393.91°C (estimate)
- フラッシュポイント: 139.4ºC
- 屈折率: 1.5216 (estimate)
- PH値: 5-7 (10g/l, H2O, 20℃)
- ようかいど: 1 M HCl: 0.5 M at 20 °C, clear, colorless
- すいようせい: 解体
- あんていせい: Stable. Incompatible with strong oxidizing agents.
- PSA: 88.62000
- LogP: 0.85170
- におい: Faint
- 酸性度係数(pKa): 2.13(at 25℃)
- かんど: 光に敏感
- じょうきあつ: 8.14X10-8 mm Hg at 25 °C (est)
- マーカー: 5975
- ようかいせい: L型は水と温希エタノールに溶け、無水エタノール、エーテル、石油エーテル、ベンゼン、アセトンに溶けない。DLは水、希酸アルカリ溶液に溶け、95%エタノールに溶けやすく、エーテルに溶けない。
- ひせんこうど: 23.25 º (c=2, 6N HCl)
- 光学活性: [α]20/D +23.7±0.5°, c = 5% in 5 M HCl
L-Methionine セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264-P270-P301+P312+P330-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: R 33:累積効果リスク。
- セキュリティの説明: S24/25
- 福カードFコード:10-23
- RTECS番号:PD0457000
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- リスク用語:R33
- TSCA:Yes
- セキュリティ用語:S24/25
L-Methionine 税関データ
- 税関コード:2930400000
- 税関データ:
中国税関コード:
2930400000
L-Methionine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | 283889-500G |
L-Methionine, 99% |
63-68-3 | 99% | 500G |
¥ 512 | 2022-04-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005669-500g |
L-Methionine |
63-68-3 | 99% | 500g |
¥146 | 2024-05-22 | |
| BAI LING WEI Technology Co., Ltd. | 239796-25G |
L-Methionine, 99%, reagent grade |
63-68-3 | 99% | 25G |
¥ 53 | 2022-04-26 | |
| Enamine | EN300-52631-0.25g |
(2S)-2-amino-4-(methylsulfanyl)butanoic acid |
63-68-3 | 95% | 0.25g |
$19.0 | 2023-05-03 | |
| Enamine | EN300-52631-50.0g |
(2S)-2-amino-4-(methylsulfanyl)butanoic acid |
63-68-3 | 95% | 50g |
$51.0 | 2023-05-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L812760-2.5kg |
L-Methionine |
63-68-3 | 99% | 2.5kg |
¥668.00 | 2022-01-13 | |
| BAI LING WEI Technology Co., Ltd. | 283889-5G |
L-Methionine, 99% |
63-68-3 | 99% | 5G |
¥ 60 | 2022-04-26 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 64319-25G-F |
L-Methionine |
63-68-3 | ≥99.5% | 25G |
¥530.78 | 2022-02-23 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M5308-10MG |
L-Methionine |
63-68-3 | 99.0-101.0% | 10mg |
¥306.54 | 2025-01-16 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M9625-5G |
L-Methionine |
63-68-3 | 98% | 5g |
¥253.32 | 2024-12-24 |
L-Methionine 合成方法
合成方法 1
合成方法 2
合成方法 3
はんのうじょうけん
1.1R:NH4+ HCO3-, R:MgSO4, R:Tetraphenylporphine, C:58-68-4, 2 bar, pH 8; 45 min, rt
リファレンス
- Fixation of gaseous CO2 by reversing a decarboxylase for the biocatalytic synthesis of the essential amino acid L-methionine, Nature Catalysis, 2018, 1(7), 555-561
合成方法 4
はんのうじょうけん
1.1R:1-Benzotriazolol, R:i-PrN=C=NPr-i, C:4-DMAP, S:CH2Cl2, S:DMF, 16 h, rt
1.2R:Piperidine, S:DMF, 15 min, rt
1.2R:Piperidine, S:DMF, 15 min, rt
リファレンス
- Polymer-supported synthesis of various pteridinones and pyrimidodiazepinones, Molecules, 2021, 26(6), 1603
合成方法 5
合成方法 6
合成方法 7
合成方法 8
合成方法 9
はんのうじょうけん
1.1R:MgCl2, R:Cleland's reagent, R:Coenzyme II, reduced, C:2767025-07-8, C:2767025-95-4, S:H2O, 12 h, rt, pH 7.5
リファレンス
- Biosynthesis of Oxetanocin-A Includes a B12-Dependent Radical SAM Enzyme That Can Catalyze both Oxidative Ring Contraction and the Demethylation of SAM, Biochemistry, 2021, 60(7), 537-546
合成方法 10
はんのうじょうけん
1.1C:Aminoacylase, C:CuCl, C:154071-48-4, S:H2O, 30 min, 37°C, pH 7.5
1.2R:MeOH, cooled
1.2R:MeOH, cooled
リファレンス
- Fully automatized high-throughput enzyme library screening using a robotic platform, Biotechnology and Bioengineering, 2016, 113(7), 1421-1432
L-Methionine Raw materials
- Sodium Methanethiolate (~20% in Water)
- N-Acetyl-L-methionine
- Gly-Met-OH
- O-Acetylhomoserine
- S-Adenosyl-L-methionine
- DL-Methionine
- FADH
- Fmoc-Met-OH
- 2’-Deoxyadenosine 5’Monophosphate
- 4-Pentynoic acid
- BZ-MET-OH
L-Methionine Preparation Products
L-Methionine サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:63-68-3)L-Methionine
注文番号:sfd20401
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:38
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:63-68-3)L-Methionine
注文番号:LE9557
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:01
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:63-68-3)灯盏花乙素
注文番号:LE27065403
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 13:04
価格 ($):discuss personally
L-Methionine 関連文献
-
Qi Lin,Lu Liu,Feng Zheng,Peng-Peng Mao,Juan Liu,You-Ming Zhang,Hong Yao,Tai-Bao Wei RSC Adv. 2017 7 34411
-
Marie Thomsen,Stine B. Vogensen,Jens Buchardt,Michael D. Burkart,Rasmus P. Clausen Org. Biomol. Chem. 2013 11 7606
-
Umashanker Navik,Vaibhav G. Sheth,Nisha Sharma,Kulbhushan Tikoo Food Funct. 2022 13 4941
-
Neway Belachew,Desta Shumuye Meshesha,Keloth Basavaiah RSC Adv. 2019 9 39264
-
Wenhua Qiao,Lu Wang,Baoxian Ye,Gaiping Li,Jianjun Li Analyst 2015 140 7974
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:63-68-3)L-蛋氨酸

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:63-68-3)L-Methionine

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
